
Aniline, 2-(4-acetyl-2-nitrophenyl)thio-N-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide is an organic compound with the molecular formula C15H12N2O4S and a molecular weight of 316.33 g/mol . This compound is characterized by the presence of nitro, acetyl, formylamino, and sulfide functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-acetylphenyl sulfide followed by formylation and subsequent amination. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The acetyl and formylamino groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and formylamino groups can also participate in biochemical reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide can be compared with similar compounds such as:
2-Nitro-4-acetylphenyl sulfide: Lacks the formylamino group, resulting in different reactivity and applications.
4-Acetylphenyl (2-formylaminophenyl) sulfide:
2-Nitro-4-acetylphenyl (2-aminophenyl) sulfide: Contains an amino group instead of a formylamino group, leading to variations in its chemical and biological properties.
These comparisons highlight the unique features of 2-Nitro-4-acetylphenyl (2-formylaminophenyl) sulfide, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
63979-91-9 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[2-(4-acetyl-2-nitrophenyl)sulfanylphenyl]formamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)11-6-7-15(13(8-11)17(20)21)22-14-5-3-2-4-12(14)16-9-18/h2-9H,1H3,(H,16,18) |
InChI Key |
OZEUKTNKVSPMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butoxycarbonyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13938274.png)
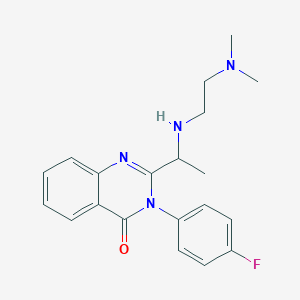





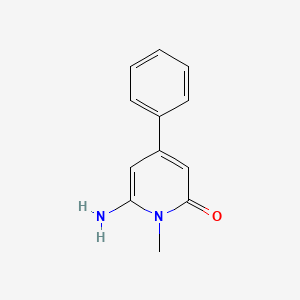
![3-Chloro-4-((1-methyl-1H-benzo[d]imidazol-5-yl)oxy)aniline](/img/structure/B13938324.png)
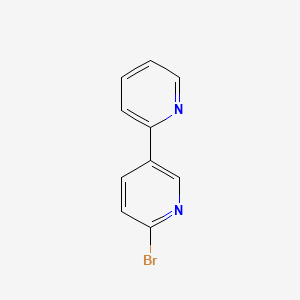
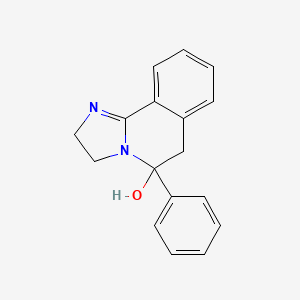
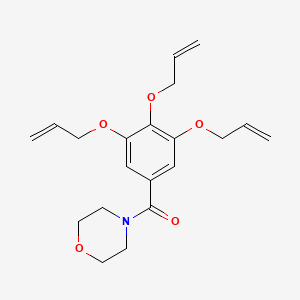
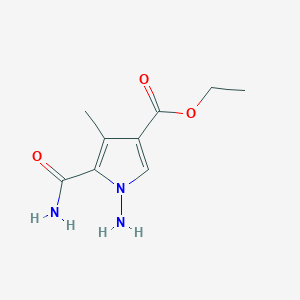
![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)
